molecular formula C15H13N3O3S B2501791 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-72-2

7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2501791
CAS No.: 898457-72-2
M. Wt: 315.35
InChI Key: AQCKKEYOKLBQBI-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, which is known for its diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its pharmacological profile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidines .

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, disrupting critical biological pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its phenethyl group, which may enhance its binding affinity to certain biological targets. This structural feature could potentially result in higher potency and selectivity in its biological activities .

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-12(16-7-6-10-4-2-1-3-5-10)11-13(20)17-15-18(14(11)21)8-9-22-15/h1-5,8-9,20H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCKKEYOKLBQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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